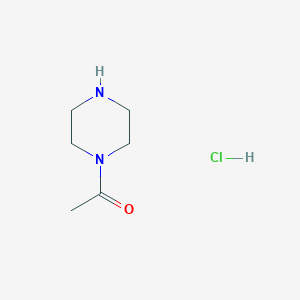

1-(Piperazin-1-yl)ethanone hydrochloride

Vue d'ensemble

Description

1-(Piperazin-1-yl)ethanone hydrochloride is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound features a piperazine ring, which is a common moiety in drugs that target the central nervous system, including antipsychotics and antidepressants . The hydrochloride form indicates that the compound is synthesized or used as a salt, which can enhance its solubility and stability for pharmaceutical applications.

Synthesis Analysis

The synthesis of derivatives of 1-(piperazin-1-yl)ethanone hydrochloride can be achieved through various methods. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Another method involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of arylthiobenzazoles . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is described from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, and reduction .

Molecular Structure Analysis

The molecular structure of 1-(piperazin-1-yl)ethanone hydrochloride derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was determined using X-ray diffraction, demonstrating a conventional chair conformation for the piperazine ring . The structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1H NMR, and MS, indicating the utility of these techniques in structural elucidation .

Chemical Reactions Analysis

1-(Piperazin-1-yl)ethanone hydrochloride and its derivatives participate in various chemical reactions. For instance, the electrochemical synthesis based on the oxidation of the compound leads to Michael addition reactions with 2-SH-benzazoles . In the context of drug design, the compound can be modified to create novel derivatives with potential inhibitory activity against HIV-1 RT, as demonstrated by the synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(piperazin-1-yl)ethanone hydrochloride derivatives are influenced by their molecular structure. These properties are crucial for their pharmacological activity and drug-likeness. For example, the solubility and stability of the hydrochloride salt form are important for its bioavailability . The presence of the piperazine ring is known to impart certain pharmacokinetic properties, such as crossing the blood-brain barrier, which is essential for CNS-targeted drugs .

Applications De Recherche Scientifique

-

Pancreatic Lipase Inhibitors

- Field : Biochemistry

- Application : Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a similar compound to 1-(Piperazin-1-yl)ethanone hydrochloride, have been found to act as novel pancreatic lipase inhibitors .

- Method : The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .

- Results : The synthesized compounds revealed promising activity as compared to the Orlistat reference .

-

Electrochemical Oxidation

- Field : Electrochemistry

- Application : 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, another similar compound, was used in the electrochemical oxidation of acetaminophen and 4-(piperazin-1-yl)phenols .

- Method : The electrochemical method involved the synthesis of mono and disubstituted 1,4-benzoquinones generated from the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .

- Results : The results revealed that the electrochemically generated electrophiles derived from the oxidation participate in Michael-addition reactions .

- Antiviral Activity

- Field : Biochemistry

- Application : 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : The synthesis of these derivatives involved various chemical reactions .

- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

Propriétés

IUPAC Name |

1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMNYDJOXJJXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504069 | |

| Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-yl)ethanone hydrochloride | |

CAS RN |

69414-53-5 | |

| Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)